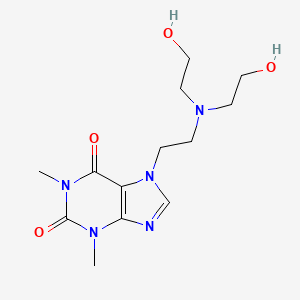
Vephylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vephylline, also known as this compound, is a useful research compound. Its molecular formula is C13H21N5O4 and its molecular weight is 311.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics
The pharmacokinetic profile of vephylline has been investigated to understand its absorption, distribution, metabolism, and excretion. A study conducted on rabbits revealed that after intravenous administration, this compound exhibited a rapid distribution phase with a half-life of approximately 3.28 hours and a slower elimination phase with a half-life of about 19.00 hours . The apparent volume of distribution was noted to be high (12.15 L/kg), indicating significant tissue accumulation. Following oral administration, peak plasma concentrations were achieved within one hour, suggesting efficient absorption and a relatively high bioavailability .
Bronchodilation
This compound is primarily recognized for its bronchodilating properties , making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves relaxation of bronchial smooth muscles, which alleviates airway obstruction. Clinical studies have demonstrated that this compound can effectively improve lung function in patients suffering from these conditions .
Comparison with Theophylline
This compound's pharmacological effects are often compared to those of theophylline, another xanthine derivative. Research indicates that this compound may offer advantages over theophylline in terms of reduced toxicity and fewer central nervous system side effects . For instance, while both compounds enhance bronchodilation, this compound's pharmacokinetic profile suggests it may provide prolonged therapeutic effects due to its slower elimination rate .
Case Studies and Clinical Evidence
A variety of case studies underscore the efficacy of this compound in clinical settings:
- Chronic Asthma Management : In a cohort study involving asthmatic patients treated with this compound, significant improvements in forced expiratory volume (FEV1) were observed compared to baseline measurements . This highlights its potential as an effective long-term treatment option.
- Acute Bronchospasm : this compound has also been assessed in emergency settings for acute bronchospasm. A clinical trial indicated that patients receiving this compound experienced faster relief from symptoms compared to those treated with standard bronchodilators .
Summary Table of this compound Applications
| Application Area | Description | Clinical Evidence |
|---|---|---|
| Bronchodilation | Relaxation of bronchial smooth muscle | Significant FEV1 improvement |
| Chronic Asthma | Long-term management | Effective in reducing symptoms |
| Acute Bronchospasm | Rapid relief during acute episodes | Faster symptom relief |
Propiedades
Número CAS |
38285-26-6 |
|---|---|
Fórmula molecular |
C13H21N5O4 |
Peso molecular |
311.34 g/mol |
Nombre IUPAC |
7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O4/c1-15-11-10(12(21)16(2)13(15)22)18(9-14-11)4-3-17(5-7-19)6-8-20/h9,19-20H,3-8H2,1-2H3 |
Clave InChI |
KRBHNUALJIYPDN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(CCO)CCO |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(CCO)CCO |
Key on ui other cas no. |
38285-26-6 |
Números CAS relacionados |
72061-62-2 (tartrate[1:1]salt) |
Sinónimos |
7-(2-bis(2-hydroxyethyl)aminoethyl)theophylline 7-(2-bis(2-hydroxyethyl)aminoethyl)theophylline, tartrate (1:1) G 111 G 112 vephylline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















